2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole core is then chlorinated at the 5-position using reagents like thionyl chloride or N-chlorosuccinimide.
Acylation: The chlorinated indole is acylated with 4-methoxybenzylamine in the presence of acylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group or the indole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the chloro position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield indole-2-methanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
- 2-(5-fluoro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
- 2-(5-methyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
Uniqueness
2-(5-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of the chloro group at the 5-position of the indole ring, which may influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-16-5-2-13(3-6-16)11-20-18(22)12-21-9-8-14-10-15(19)4-7-17(14)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
GYWPVUDOKLYXGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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